

An In-depth Technical Guide to the Physical Properties of 4-Oxohexanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxohexanal

Cat. No.: B8731499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **4-Oxohexanal**, a dicarbonyl compound of interest in various scientific fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of relevant biological pathways and experimental workflows.

Core Physical Properties

4-Oxohexanal, with the chemical formula $C_6H_{10}O_2$, is a molecule that features both an aldehyde and a ketone functional group.^{[1][2]} Its physical properties are crucial for understanding its behavior in biological and chemical systems. While experimental data for some properties are limited, reliable predicted values are available from computational models.

Data Presentation

The following table summarizes the key physical properties of **4-Oxohexanal**.

Property	Value	Source
Molecular Weight	114.14 g/mol	PubChem[1]
Predicted Normal Boiling Point	166.06 °C (439.21 K)	Cheméo (Joback Method)[3]
Predicted $\log_{10}WS$ (Water Solubility)	-0.89	Cheméo (Crippen Method)[3]
Predicted Water Solubility	Approximately 0.129 mol/L	Calculated from $\log_{10}WS$
Predicted LogP (Octanol/Water Partition Coefficient)	0.945	Cheméo (Crippen Method)[3]
Computed XLogP3-AA	-0.2	PubChem[1]

Note: The boiling point and water solubility are predicted values and should be considered as estimates until experimentally verified. The negative LogP value from one source suggests a degree of hydrophilicity, which is consistent with the predicted water solubility.

Experimental Protocols

Accurate determination of the physical properties of **4-Oxohexanal** is essential for its application in research and development. The following sections detail standardized experimental protocols for measuring its boiling point and water solubility.

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of the substance.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this microscale method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid re-enters the capillary upon cooling.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
- Thermometer (calibrated)

- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Sample of **4-Oxohexanal** (a few drops)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- Attach the small test tube containing a few drops of **4-Oxohexanal** to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Place the sealed end of the capillary tube into the **4-Oxohexanal** sample with the open end pointing downwards.
- Place the assembly in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
- Heat the apparatus gently. As the temperature rises, air will be expelled from the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
- Record the temperature and the atmospheric pressure.

Determination of Water Solubility (Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent by establishing equilibrium between the solute and the solution.

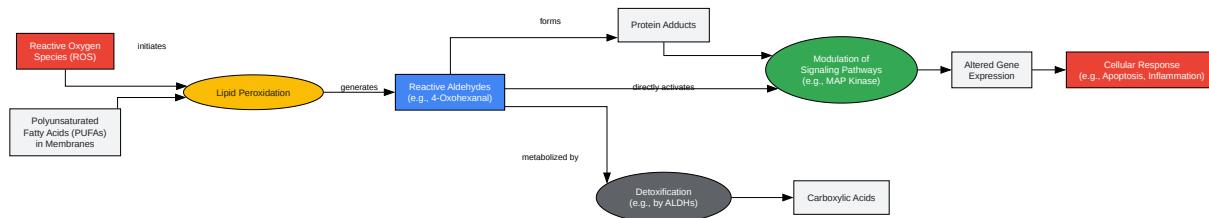
Apparatus:

- Flask with a tight-fitting stopper
- Mechanical shaker or magnetic stirrer
- Constant temperature bath
- Analytical balance
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **4-Oxohexanal** to a known volume of distilled water in the flask. The excess is necessary to ensure that a saturated solution is formed.
- Seal the flask and place it in a constant temperature bath on a mechanical shaker or with a magnetic stirrer.
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the mixture to stand in the constant temperature bath for a sufficient time to allow the undissolved **4-Oxohexanal** to separate. Centrifugation can be used to aid this separation.
- Carefully withdraw a known volume of the clear, saturated aqueous solution.
- Dilute the sample to a suitable concentration for analysis.
- Quantify the concentration of **4-Oxohexanal** in the diluted sample using a calibrated analytical instrument (e.g., GC-MS or HPLC).

- Calculate the original concentration in the saturated solution, which represents the water solubility at that temperature.

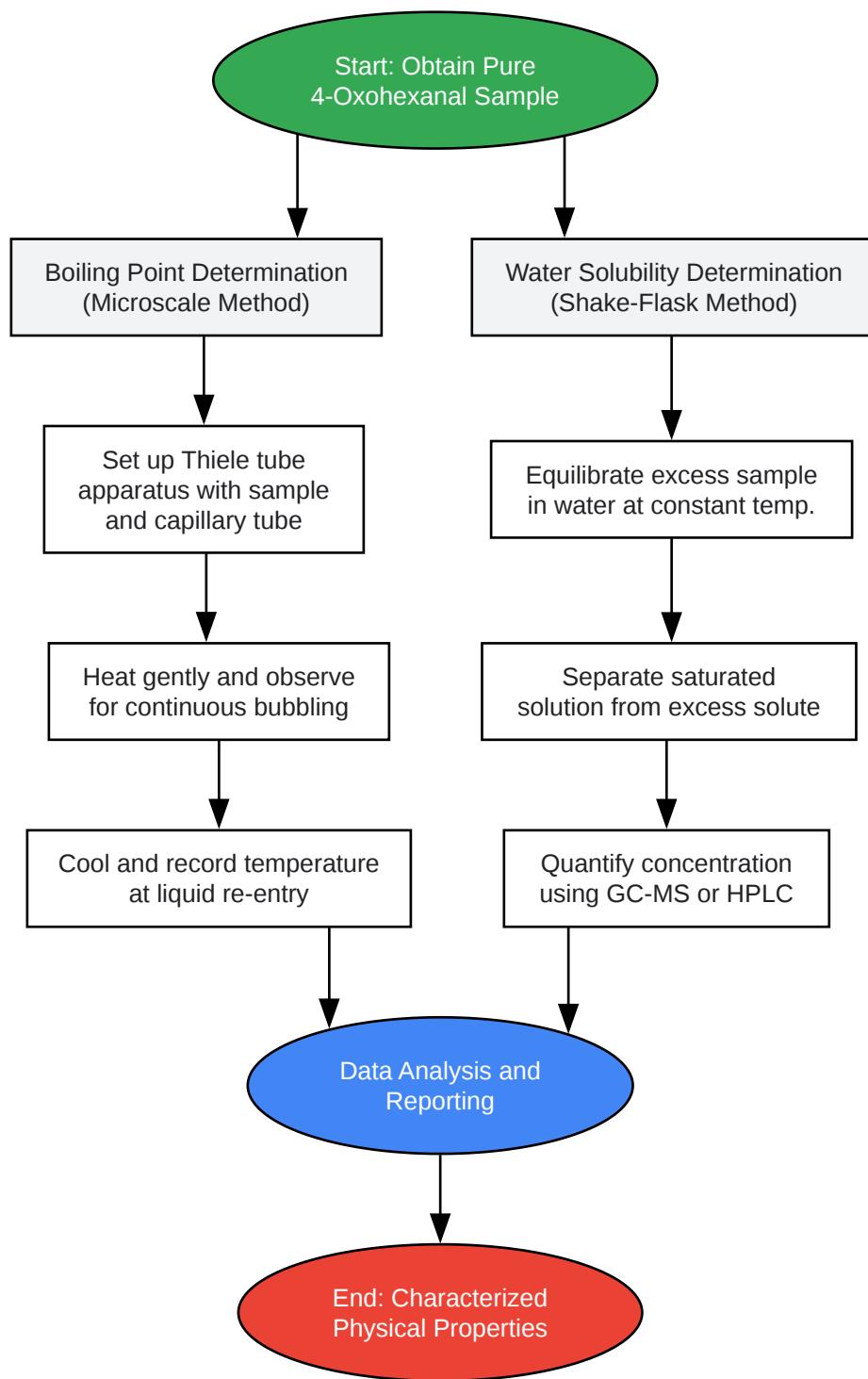

Biological Context and Signaling Pathways

Aldehydes, such as **4-Oxohexanal**, can be generated endogenously through processes like lipid peroxidation of polyunsaturated fatty acids.^[4] These reactive species are not merely byproducts of cellular damage but can also act as signaling molecules in various cellular pathways, particularly those related to oxidative stress.^{[5][6]}

While specific signaling pathways for **4-Oxohexanal** are not extensively documented, it is likely to participate in pathways common to other reactive aldehydes derived from lipid peroxidation. These aldehydes can modulate cellular processes by forming adducts with proteins and other macromolecules, thereby altering their function.^[7]

Generalized Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

The following diagram illustrates a generalized signaling pathway initiated by lipid peroxidation and the subsequent actions of reactive aldehydes.


[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway of lipid peroxidation-derived aldehydes.

This pathway highlights how reactive aldehydes, potentially including **4-Oxohexanal**, can influence cellular function by modifying proteins and activating signaling cascades, leading to various cellular outcomes. Cells possess detoxification mechanisms, such as aldehyde dehydrogenases (ALDHs), to mitigate the potentially harmful effects of these reactive compounds.^[8]

Experimental Workflow for Physical Property Determination

The logical flow for determining the physical properties of a compound like **4-Oxohexanal** is depicted in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining physical properties.

This workflow provides a systematic approach for researchers to follow when characterizing the boiling point and water solubility of **4-Oxohexanal** or similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxohexanal | C6H10O2 | CID 5323605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-oxohexanal [webbook.nist.gov]
- 3. 4-oxohexanal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 8. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Oxohexanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8731499#physical-properties-of-4-oxohexanal-boiling-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com